molecular formula C16H19BO3 B1391028 4,4,5,5-Tetramethyl-2-(4-phenylfuran-2-yl)-1,3,2-dioxaborolane CAS No. 1242517-60-7

4,4,5,5-Tetramethyl-2-(4-phenylfuran-2-yl)-1,3,2-dioxaborolane

Cat. No. B1391028
CAS RN: 1242517-60-7
M. Wt: 270.1 g/mol
InChI Key: YWNCPGZDZUEPEZ-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-(4-phenylfuran-2-yl)-1,3,2-dioxaborolane” is also known as Phenylboronic acid pinacol ester . It is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .


Synthesis Analysis

Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .


Molecular Structure Analysis

The empirical formula of this compound is C12H17BO2 . Its molecular weight is 204.07 . The SMILES string is CC1(C)OB(OC1(C)C)c2ccccc2 and the InChI is 1S/C12H17BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3 .


Chemical Reactions Analysis

This compound can act as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides over Silia Cat Pd (0) .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 27-31 °C (lit.) .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and molecular structure of boron-containing compounds similar to 4,4,5,5-Tetramethyl-2-(4-phenylfuran-2-yl)-1,3,2-dioxaborolane have been explored in several studies. These compounds are synthesized through different methods, including rhodium-catalyzed hydroboration and three-step substitution reactions. The structural characteristics, confirmed through techniques such as single-crystal X-ray diffraction and FTIR, 1H and 13C NMR spectroscopy, provide insights into their molecular conformations and interactions (Coombs et al., 2006; Huang et al., 2021).

Chemical Properties and Applications

The electrochemical properties of sulfur-containing organoboron compounds similar to the target compound have been analyzed, indicating lower oxidation potentials for organoborates compared to organoboranes. This suggests potential applications in electrochemistry and synthesis (Tanigawa et al., 2016). Additionally, boronate-based fluorescence probes have been developed for detecting hydrogen peroxide, highlighting the utility of boron-containing compounds in biosensing applications (Lampard et al., 2018).

Material Science and Polymer Chemistry

In material science and polymer chemistry, boron-containing compounds similar to 4,4,5,5-Tetramethyl-2-(4-phenylfuran-2-yl)-1,3,2-dioxaborolane have been utilized as building blocks for synthesizing deeply colored polymers with potential applications in electronics and display technologies (Welterlich et al., 2012). These studies demonstrate the versatility of boron-containing compounds in synthesizing materials with unique optical properties.

Safety and Hazards

The compound has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . The precautionary statements include: P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P264 - Wash thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-phenylfuran-2-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-10-13(11-18-14)12-8-6-5-7-9-12/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNCPGZDZUEPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801179654
Record name 4,4,5,5-Tetramethyl-2-(4-phenyl-2-furanyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801179654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1242517-60-7
Record name 4,4,5,5-Tetramethyl-2-(4-phenyl-2-furanyl)-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242517-60-7
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Record name 4,4,5,5-Tetramethyl-2-(4-phenyl-2-furanyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801179654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-tetramethyl-2-(4-phenylfuran-2-yl)-1,3,2-dioxaborolane
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Synthesis routes and methods

Procedure details

A solution of n-BuLi (6.2 mL, 2.5 M solution in hexane) was added drop-wise to a solution of 3-phenylfuran (1.5 g, 10.40 mmol) in dry tetrahydrofuran (100 mL) at −78° C. under nitrogen. It was warmed slowly to −40° C. over 45 min and stirred at this temperature for another 30 min. The mixture was cooled again to −78° C. followed by the dropwise addition of 4,4,5,5-tetramethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane (3.72 g, 19.99 mmol). After warming to room temperature, the mixture was quenched with NH4Cl (aq) and extracted with ethyl acetate (3×80 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give the residue, which was precipitated by cooling to afford 4,4,5,5-tetramethyl-2-(3-phenylfuran-2-yl)-1,3,2-dioxaborone as a white solid (400 mg, 14.0%). The mother liquid was purified by silica gel column chromatography eluting with 2% ethyl acetate in petroleum ether to afford 4,4,5,5-tetramethyl-2-(4-phenylfuran-2-yl)-1,3,2-dioxaborolane (200 mg, crude), which was used to the next step without further purification.
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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